N-(4-{bis[4-(dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)methanaminium
Overview
Description
N-(4-{bis[4-(dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)methanaminium is a complex organic compound known for its vibrant color and extensive use in various scientific fields. It is commonly referred to as a derivative of crystal violet, a well-known dye. The compound’s structure features a central cyclohexa-2,5-dien-1-ylidene ring substituted with dimethylamino groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{bis[4-(dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)methanaminium typically involves the condensation of 4-dimethylaminobenzaldehyde with N,N-dimethylaniline in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic medium (e.g., hydrochloric acid)
Solvent: Ethanol or methanol
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of 4-dimethylaminobenzaldehyde and N,N-dimethylaniline
Catalysis: Use of solid acid catalysts to facilitate the reaction
Purification: Crystallization and filtration to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
N-(4-{bis[4-(dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)methanaminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinonoid structures.
Reduction: Reduction with agents such as sodium borohydride results in the formation of leuco derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Aqueous or organic solvents depending on the reaction type
Major Products
Oxidation Products: Quinonoid derivatives
Reduction Products: Leuco derivatives
Substitution Products: Various substituted aromatic compounds
Scientific Research Applications
N-(4-{bis[4-(dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)methanaminium has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in redox titrations due to its color-changing properties.
Biology: Employed in staining techniques for microscopy, particularly in Gram staining to differentiate bacterial species.
Medicine: Investigated for its antimicrobial properties and potential use in treating infections.
Industry: Utilized as a dye in textile and paper industries, and in the production of inks and paints.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular components. In biological systems, it binds to nucleic acids and proteins, disrupting their normal functions. The molecular targets include:
DNA: Intercalates between DNA bases, inhibiting replication and transcription.
Proteins: Binds to proteins, altering their structure and function.
Comparison with Similar Compounds
N-(4-{bis[4-(dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)methanaminium is unique due to its specific structural features and chemical properties. Similar compounds include:
Crystal Violet: A closely related dye with similar applications but different substituents.
Methyl Violet: Another dye with a similar core structure but varying degrees of methylation.
Malachite Green: A dye with a different central ring structure but similar uses in staining and antimicrobial applications.
These compounds share common applications but differ in their chemical reactivity and specific uses, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5/h6-17H,1-5H3/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPCGOAFZFKBGH-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N3+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868814, DTXSID201174432 | |
Record name | 4-{[4-(Dimethylamino)phenyl][4-(methylamino)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50868814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylium, bis[4-(dimethylamino)phenyl][4-(methylamino)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201174432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8004-87-3, 765266-81-7 | |
Record name | Basic Violet 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008004873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylium, bis[4-(dimethylamino)phenyl][4-(methylamino)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201174432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylium, bis[4-(dimethylamino)phenyl][4-(methylamino)phenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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